Bodipy C12-Ceramide
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Overview
Description
Bodipy C12-Ceramide is a fluorescently tagged form of C12 ceramide, a sphingolipid that plays a crucial role in cellular signaling and membrane structure. This compound is particularly valuable in scientific research due to its ability to fluoresce, allowing for the visualization and tracking of lipid metabolism and trafficking in living cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bodipy C12-Ceramide is synthesized by attaching a Bodipy fluorophore to a C12 ceramide molecule. The synthesis typically involves the following steps:
Preparation of Bodipy Dye: The Bodipy dye is synthesized through a series of reactions involving pyrrole and boron difluoride.
Attachment to Ceramide: The Bodipy dye is then conjugated to C12 ceramide through an amide bond formation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis of the Bodipy dye followed by its conjugation to C12 ceramide. The process is optimized for high yield and purity, ensuring the compound’s effectiveness in research applications .
Chemical Reactions Analysis
Types of Reactions
Bodipy C12-Ceramide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by acid sphingomyelinase to form Bodipy C12 sphingomyelin.
Oxidation and Reduction: The Bodipy fluorophore can participate in redox reactions, altering its fluorescence properties.
Common Reagents and Conditions
Hydrolysis: Acid sphingomyelinase is commonly used to hydrolyze this compound.
Redox Reactions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products
Scientific Research Applications
Bodipy C12-Ceramide has a wide range of applications in scientific research:
Mechanism of Action
Bodipy C12-Ceramide exerts its effects primarily through its fluorescent properties. The Bodipy fluorophore allows for the visualization of the compound within cells, enabling researchers to track its movement and interactions. The ceramide component interacts with cellular membranes and signaling pathways, influencing processes such as apoptosis and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Bodipy FL Ceramide: Another fluorescently tagged ceramide with similar applications but different spectral properties.
NBD-Ceramide: A ceramide tagged with a different fluorophore, NBD, which has distinct fluorescence characteristics.
Uniqueness
Bodipy C12-Ceramide is unique due to its specific fluorescence properties, including high quantum yield and photostability. These characteristics make it particularly useful for long-term imaging studies and applications requiring high sensitivity .
Conclusion
This compound is a valuable tool in scientific research, offering unique advantages for the study of lipid metabolism and cellular signaling. Its synthesis, chemical reactivity, and broad range of applications make it an essential compound in various fields of study.
Properties
IUPAC Name |
11-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]undecanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70BF2N3O3/c1-6-7-8-9-10-11-12-13-14-15-19-22-25-28-39(50)38(32-49)46-40(51)29-26-23-20-17-16-18-21-24-27-37-41-33(2)30-35(4)47(41)43(44,45)48-36(5)31-34(3)42(37)48/h25,28,30-31,38-39,49-50H,6-24,26-27,29,32H2,1-5H3,(H,46,51)/b28-25+/t38-,39+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWZKZIJSBUOIZ-BOOOSZIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)C)C)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)C)C)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70BF2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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